An In-depth Technical Guide to the Physicochemical Properties of N-butyl-4,5-dihydro-1,3-thiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of N-butyl-4,5-dihydro-1,3-thiazol-2-amine
Foreword: The Scientific Imperative for Precise Physicochemical Profiling
In the landscape of modern drug discovery and development, the meticulous characterization of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar upon which all subsequent research is built. For a novel or specialized compound such as N-butyl-4,5-dihydro-1,3-thiazol-2-amine, a derivative of the biologically significant 2-aminothiazole scaffold, understanding these fundamental attributes is paramount. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in a range of approved pharmaceuticals and clinical candidates.[1][2][3] The introduction of an N-butyl group is anticipated to modulate lipophilicity and other properties, potentially influencing the compound's pharmacokinetic and pharmacodynamic profile.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for both understanding and experimentally determining the key physicochemical properties of N-butyl-4,5-dihydro-1,3-thiazol-2-amine. We will delve into the theoretical underpinnings of these properties, drawing comparisons with the parent compound, 4,5-dihydro-1,3-thiazol-2-amine, and provide detailed, field-proven experimental protocols. The causality behind each experimental choice is elucidated to empower the researcher with not just a method, but a deep understanding of the "why" behind the "how."
I. Molecular Identity and Structural Elucidation
The first step in characterizing any compound is to confirm its identity and structure. For N-butyl-4,5-dihydro-1,3-thiazol-2-amine, this involves a suite of spectroscopic techniques.
Core Structure and Predicted Properties
The chemical structure of N-butyl-4,5-dihydro-1,3-thiazol-2-amine is presented below. The addition of the n-butyl group to the exocyclic amine of the 4,5-dihydro-1,3-thiazol-2-amine core is expected to increase its molecular weight and lipophilicity.
| Property | Predicted Value/Information |
| Molecular Formula | C7H14N2S |
| Molecular Weight | 158.27 g/mol |
| IUPAC Name | N-butyl-4,5-dihydro-1,3-thiazol-2-amine |
| CAS Number | Not readily available. The parent compound, 4,5-dihydro-1,3-thiazol-2-amine, has the CAS number 1779-81-3.[4][5] |
Experimental Workflow for Structural Confirmation
A logical workflow for confirming the structure of a newly synthesized batch of N-butyl-4,5-dihydro-1,3-thiazol-2-amine is crucial. This ensures that all subsequent physicochemical measurements are performed on the correct, pure compound.
Caption: Experimental workflow for the synthesis and structural elucidation of N-butyl-4,5-dihydro-1,3-thiazol-2-amine.
II. Determination of Key Physicochemical Properties
The following sections provide detailed protocols for determining the fundamental physicochemical properties of N-butyl-4,5-dihydro-1,3-thiazol-2-amine.
Melting Point: A Primary Indicator of Purity
The melting point is a critical physical property that provides a quick and effective assessment of a compound's purity.[6][7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8] Impurities tend to depress and broaden the melting range.
Predicted Melting Point: The parent compound, 4,5-dihydro-1,3-thiazol-2-amine, has a reported melting point of approximately 76-85.3°C.[4][5][9] The addition of the n-butyl group will likely alter this value.
Experimental Protocol: Capillary Melting Point Determination
This method is the standard technique recognized by most pharmacopeias.[6]
-
Sample Preparation:
-
Ensure the sample of N-butyl-4,5-dihydro-1,3-thiazol-2-amine is thoroughly dried and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring it is sealed at one end.
-
Compact the sample by gently tapping the tube.
-
-
Apparatus Setup:
-
Measurement:
-
Place the capillary tube in the apparatus.
-
For an unknown compound, a rapid initial determination with a fast heating rate can establish an approximate melting point.[8]
-
For a more accurate measurement, heat the sample at a slower rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the entire sample has turned into a liquid (final melting point).[10]
-
Aqueous Solubility: A Critical Factor for Biological Activity
Aqueous solubility is a crucial property for any potential drug candidate, as it significantly impacts absorption and distribution in the body.[11][12]
Predicted Solubility: The parent compound, 4,5-dihydro-1,3-thiazol-2-amine, is reported to be very soluble in water.[5] The addition of the hydrophobic n-butyl group is expected to decrease the aqueous solubility of N-butyl-4,5-dihydro-1,3-thiazol-2-amine.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[11][13][14]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid N-butyl-4,5-dihydro-1,3-thiazol-2-amine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
-
Sample Processing:
-
After incubation, allow the undissolved solid to settle.
-
Carefully filter the supernatant through a low-binding filter (e.g., a 0.22 µm syringe filter) to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Prepare a standard calibration curve with known concentrations of the compound to accurately quantify the solubility.[15]
-
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Lipophilicity (LogP): A Predictor of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility between a nonpolar (octanol) and a polar (aqueous) phase.[13] It is a critical parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[16] A positive LogP value indicates higher solubility in the lipid phase (more lipophilic), while a negative value indicates higher solubility in the aqueous phase (more hydrophilic).[17]
Predicted LogP: The parent compound, 4,5-dihydro-1,3-thiazol-2-amine, has a computed XLogP3 of -0.2.[4] The addition of the n-butyl group, a lipophilic moiety, is expected to significantly increase the LogP value of N-butyl-4,5-dihydro-1,3-thiazol-2-amine.
Experimental Protocol: Shake-Flask Method for LogP Determination
This is the traditional and most widely accepted method for LogP determination.[13]
-
Phase Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice versa by shaking them together and then separating the layers.
-
-
Partitioning:
-
Dissolve a known amount of N-butyl-4,5-dihydro-1,3-thiazol-2-amine in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase to a sealed container.
-
Shake the mixture vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
-
Phase Separation and Quantification:
-
Separate the n-octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[17]
-
The LogP is the base-10 logarithm of P.
-
Alternative Method: RP-HPLC for LogP Estimation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more automated method for estimating LogP.[13] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
III. Acid Dissociation Constant (pKa): Influence on Ionization and Solubility
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in equal proportions of its ionized and non-ionized forms. The ionization state of a drug molecule significantly affects its solubility, permeability, and binding to its target. The 2-aminothiazole ring system contains basic nitrogen atoms that can be protonated.
Predicted pKa: The pKa of N-butyl-4,5-dihydro-1,3-thiazol-2-amine is expected to be in the basic range, similar to other 2-aminothiazole derivatives.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precise amount of N-butyl-4,5-dihydro-1,3-thiazol-2-amine in water or a co-solvent system if solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
IV. Chemical Stability: Ensuring Compound Integrity
Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and suitability for formulation.
Experimental Protocol: HPLC-Based Stability Assessment
-
Stress Conditions: Prepare solutions of N-butyl-4,5-dihydro-1,3-thiazol-2-amine in various buffers (e.g., pH 2, 7.4, and 9) and expose them to different stress conditions, such as elevated temperature (e.g., 40°C, 60°C) and light (photostability).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.
-
Quantification of Degradation: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any major degradation products.
V. Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a robust framework for the systematic physicochemical characterization of N-butyl-4,5-dihydro-1,3-thiazol-2-amine. By adhering to these detailed protocols, researchers can generate high-quality, reliable data that will be instrumental in advancing the understanding and potential applications of this and other novel 2-aminothiazole derivatives. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a valuable resource for the broader scientific community engaged in chemical synthesis and drug discovery.
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